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molecular formula C16H24N2O4 B8593657 1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester CAS No. 65169-67-7

1,4-Benzenedicarboxylic acid, bis[2-(dimethylamino)ethyl] ester

Cat. No. B8593657
M. Wt: 308.37 g/mol
InChI Key: QWXFKFRNZYRBPA-UHFFFAOYSA-N
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Patent
US05110977

Procedure details

A solution of 40.60 g (0.20 mol) of terephthaloyl chloride in 200 ml methylene chloride was gradually added to a solution of 35.66 g (0.40 mol) of 2-dimethylaminoethanol, 16.0 g (0.40 mol) of sodium hydroxide and 200 ml of water and stirred rapidly. The reaction was exothermic and achieved reflux. The mixture was stirred for another 1.75 hours after which the organic layer was separated, washed with water, dried over MgSO4 and concentrated to an oil.
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
35.66 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][OH:17].[OH-:19].[Na+].O>C(Cl)Cl>[C:1]([O:11][CH2:16][CH2:15][N:14]([CH3:18])[CH3:13])(=[O:19])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:17][CH2:16][CH2:15][N:14]([CH3:18])[CH3:13])=[O:7])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
35.66 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
achieved reflux
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 1.75 hours after which the organic layer
Duration
1.75 h
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(C(=O)OCCN(C)C)C=C1)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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